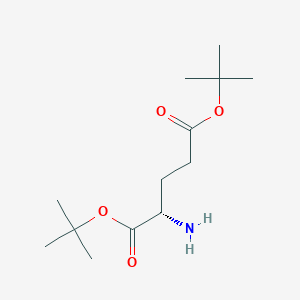

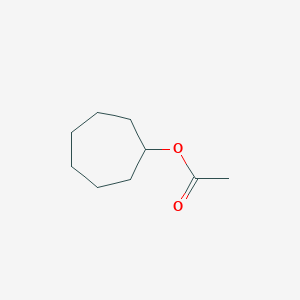

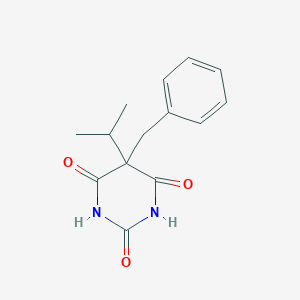

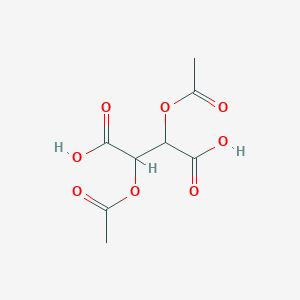

ditert-butyl (2S)-2-aminopentanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the radiosynthesis of [18F]FSPG was performed using a customised RNPlus Research automated radiosynthesis system . The compound was labelled in the 3-fluoropropylmoiety at the 4-position of the glutamic acid backbone with fluorine-18 via substitution of nucleophilic [18F]fluoride with a protected naphthylsulfonyloxy-propyl-L-glutamate derivative . Another study reported a two-step process to synthesize DTBPP starting from PCl3 and leveraging a H2O2/catalytic KI mediated oxidation of di-tert-butyl phosphite .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, di-tert-butyl peroxide (DTBP) is an organic peroxide widely used as an initiator for various polymerization processes .

Aplicaciones Científicas De Investigación

Synthesis of New Molecules

Dendrimers and Monomers

Research has shown the utility of di-tert-butyl (2S)-2-aminopentanedioate in synthesizing new types of C-branched monomers for constructing multifunctional dendrimers. These monomers, possessing either ester and protected hydroxy groups or mixed esters, offer a route to dendrimers with varied functionalities, indicating its importance in the field of materials science and nanotechnology (Newkome et al., 2003).

Amino Acids and Peptides

Di-tert-butyl (2S)-2-aminopentanedioate plays a crucial role in the synthesis of enantiopure non-natural alpha-amino acids. It serves as a key intermediate for generating a variety of delta,epsilon-unsaturated alpha-amino acids, demonstrating its significance in the development of novel peptides and potential therapeutic agents (Constantinou-Kokotou et al., 2001).

Biological Applications

Biocatalysis

The compound has been employed in the biocatalytic synthesis of chiral amino alcohols, showcasing a multidisciplinary approach that combines engineering, bioinformatics, and chemistry. This highlights its role in the sustainable production of bioactive compounds, further bridging the gap between chemical synthesis and biotechnology (Smith et al., 2010).

Metabolism of Diterpenoids

In the realm of microbiology, di-tert-butyl (2S)-2-aminopentanedioate-related research has elucidated the metabolism of abietane diterpenoids by Pseudomonas, shedding light on the degradation pathways of naturally occurring compounds with pharmaceutical properties. This research provides insights into environmental biodegradation and the potential biotechnological applications of microbial pathways (Smith et al., 2004).

Mecanismo De Acción

Target of Action

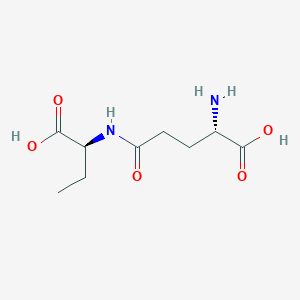

(S)-Di-tert-butyl 2-aminopentanedioate, also known as ditert-butyl (2S)-2-aminopentanedioate or H-Glu(OtBu)-OtBu, is a derivative of glutamic acid . Glutamic acid is a non-essential amino acid that plays a crucial role in the central nervous system as the most common excitatory neurotransmitter .

Mode of Action

The compound interacts with its targets, primarily the glutamate receptors in the brain. These receptors are activated by glutamate, leading to fast excitation (ionotropic) and slow excitation (metabotropic) responses . The interaction of (S)-Di-tert-butyl 2-aminopentanedioate with these receptors can lead to changes in neuronal activity.

Biochemical Pathways

The compound affects the biochemical pathways involving glutamate. For instance, it has been found that monosodium glutamate (MSG), a sodium salt of glutamic acid, can cause significant enhancement of protein aggregation through a nucleation-dependent polymerization mechanism . This suggests that (S)-Di-tert-butyl 2-aminopentanedioate might also influence similar pathways, given its structural similarity to MSG.

Pharmacokinetics

MSG is known to be highly soluble in water , which could impact the bioavailability of (S)-Di-tert-butyl 2-aminopentanedioate.

Result of Action

Studies on msg, a structurally similar compound, have shown that it can cause significant enhancement of protein aggregation . This suggests that (S)-Di-tert-butyl 2-aminopentanedioate might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-Di-tert-butyl 2-aminopentanedioate. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

ditert-butyl (2S)-2-aminopentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUGPDFKMVHCCJ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16874-06-9 |

Source

|

| Record name | L-Glutamic acid di-tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tert-butyl) L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)